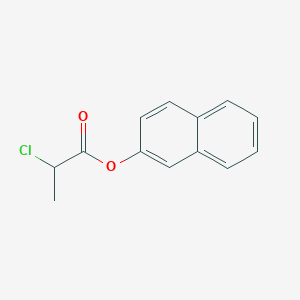![molecular formula C18H11N3O4 B14318460 (9-Diazonio-2H-fluoren-2-ylidene)[(2,5-dioxopyrrolidin-1-yl)oxy]methanolate CAS No. 111858-42-5](/img/structure/B14318460.png)
(9-Diazonio-2H-fluoren-2-ylidene)[(2,5-dioxopyrrolidin-1-yl)oxy]methanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any known aliases. Discuss its significance and any known uses or applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Detail the synthetic routes used to prepare the compound. Include information on the starting materials, reagents, solvents, and reaction conditions (temperature, pressure, time, etc.).
Industrial Production Methods
Describe any known industrial production methods for the compound. This may include large-scale synthesis techniques, purification processes, and any special equipment or conditions required.
Análisis De Reacciones Químicas
Types of Reactions
Discuss the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, addition, or elimination reactions.
Common Reagents and Conditions
List the common reagents and conditions used in these reactions. Include information on catalysts, solvents, temperatures, and pressures.
Major Products
Identify the major products formed from these reactions. Provide chemical structures and discuss any significant properties or uses of these products.
Aplicaciones Científicas De Investigación
Provide a comprehensive description of the scientific research applications of the compound. This may include its use in:
Chemistry: As a reagent, catalyst, or intermediate in chemical reactions.
Biology: In biochemical assays, as a probe or marker, or in drug development.
Medicine: As a therapeutic agent, diagnostic tool, or in medical research.
Industry: In manufacturing processes, materials science, or as a component in commercial products.
Mecanismo De Acción
Discuss the mechanism by which the compound exerts its effects. Include information on molecular targets, pathways involved, and any known interactions with other molecules.
Comparación Con Compuestos Similares
Comparison
Compare the compound with other similar compounds, highlighting its uniqueness. Discuss any differences in chemical structure, reactivity, or applications.
List of Similar Compounds
Provide a list of similar compounds, including their chemical structures and any known uses or applications.
Propiedades
Número CAS |
111858-42-5 |
|---|---|
Fórmula molecular |
C18H11N3O4 |
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 9-diazofluorene-2-carboxylate |
InChI |
InChI=1S/C18H11N3O4/c19-20-17-13-4-2-1-3-11(13)12-6-5-10(9-14(12)17)18(24)25-21-15(22)7-8-16(21)23/h1-6,9H,7-8H2 |
Clave InChI |
VAUDODDYWPFYGY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


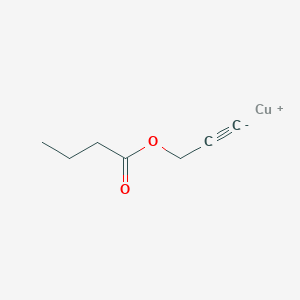
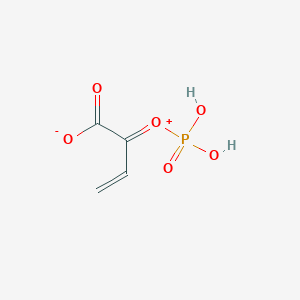

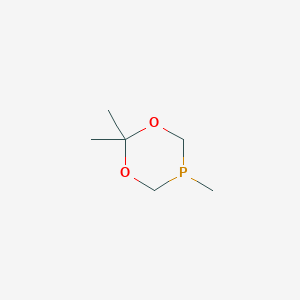
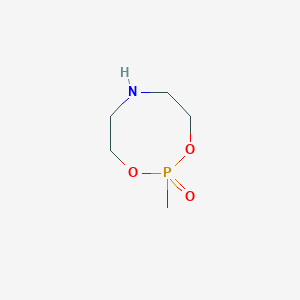
![Cyclohexene, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B14318411.png)
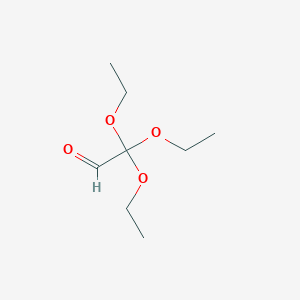

![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)
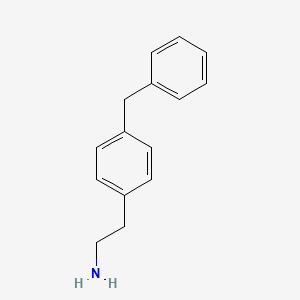
![sodium;ethyl 2-(8-ethyl-3,4-dihydro-1H-pyrano[3,4-b]indol-9-id-1-yl)acetate](/img/structure/B14318440.png)
![[6-(4-Fluorobenzoyl)-2-pyridyl]-(4-fluorophenyl)methanone](/img/structure/B14318442.png)
![10-Methyl-2,4-dioxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinolin-7-yl acetate](/img/structure/B14318443.png)
